4-(3-Nitrophenyl)-1,3-thiazole

Monoamine oxidase Neurodegeneration Enzyme inhibition

Researchers requiring meta-nitrophenyl thiazole scaffolds for selective MAO-B inhibition often face supply inconsistency and unverified isomer purity. This compound solves that with: - >100-fold MAO-B selectivity over MAO-A, validated against para-nitro analogs - Key intermediate for KMO probes (Ro 61-8048 class) and thyroid receptor ligands - Predicted solubility 0.22 g/L facilitates direct in vivo formulation Supplied at 95% purity with full QA documentation. R&D use only.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
Cat. No. B13171518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-1,3-thiazole
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=N2
InChIInChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H
InChIKeyNDKYVRQAANNPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrophenyl)-1,3-thiazole: Selective Biological Targeting Scaffold


4-(3-Nitrophenyl)-1,3-thiazole (CAS 1158735-14-8) is a heterocyclic building block comprising a 1,3-thiazole core substituted at the 4-position with a 3-nitrophenyl moiety. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly for the synthesis of derivatives targeting monoamine oxidase B (MAO-B) [1], kynurenine 3-monooxygenase (KMO) [2], and thyroid hormone receptors [3]. Its meta-nitro substitution pattern is a critical pharmacophoric feature that confers distinct selectivity profiles compared to para-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies [4].

Heterocyclic scaffold for selective MAO-B inhibitor design
Meta-nitro substitution critical for enzyme selectivity and receptor engagement
Versatile building block for KMO, thyroid hormone receptor, and antibacterial derivative synthesis

4-(3-Nitrophenyl)-1,3-thiazole: Irreplaceability of Meta-Nitro Substitution


The meta-nitro group in 4-(3-nitrophenyl)-1,3-thiazole is not merely a substituent but a pivotal electronic and steric determinant that dictates enzyme selectivity, binding affinity, and physicochemical properties. SAR studies on 4-phenylthiazole-based dual FAAH/sEH inhibitors reveal that electron-withdrawing groups at the meta position significantly alter potency and selectivity compared to para-substituted or unsubstituted analogs [1]. Specifically, the meta-nitro group in thiazol-2-ylhydrazone derivatives drives selective and reversible inhibition of human MAO-B over MAO-A, a feature not observed with para-nitro counterparts [2]. Furthermore, the meta-nitro substitution pattern influences aqueous solubility and metabolic stability, making simple substitution with 4-(4-nitrophenyl)-1,3-thiazole or 4-phenylthiazole unsuitable for applications requiring precise target engagement or pharmacokinetic profiles .

meta vs paraPara-nitro substitution may markedly reduce MAO-B selectivity and target potency compared to meta-nitro orientation.
core analogUnsubstituted 4-phenylthiazole lacks the electron-withdrawing effect needed for radical scavenging and receptor binding.
solubilityAmino-substituted derivatives may lower aqueous solubility and alter dissolution kinetics in biological assays.

4-(3-Nitrophenyl)-1,3-thiazole: Quantitative Comparison with Closest Analogs


Selective MAO-B Inhibition Over MAO-A

Derivatives of 4-(3-nitrophenyl)-1,3-thiazole (specifically 4-(3-nitrophenyl)thiazol-2-ylhydrazones) exhibit selective and reversible inhibition of human MAO-B with negligible activity against MAO-A [1]. In contrast, derivatives of 4-(4-nitrophenyl)-1,3-thiazole show markedly reduced MAO-B selectivity and potency, with IC50 values typically >10 µM against both isoforms [2]. The meta-nitro substitution is essential for achieving the desired MAO-B selectivity, as para-nitro substitution fails to engage the enzyme's active site in a productive orientation [3].

MAO-B selectivity
Cross-study comparable
Meta-nitro derivative: selective MAO-B IC50 10 µM for both isoforms. >100-fold selectivity index (MAO-B/MAO-A).
Supports isoform-selective enzyme targeting studies
Human recombinant MAO-A/B; fluorometric assay
Monoamine oxidase Neurodegeneration Enzyme inhibition

Antibacterial Potency Against Gram-Negative Bacteria

A head-to-head comparison of thiazole derivatives containing meta-nitro (4b) versus para-nitro (4a) substitution patterns revealed a 32-fold difference in antibacterial potency. Compound 4b, featuring a 4-(3-nitrophenyl)thiazole-derived scaffold, exhibited an MIC of 3.9 µg/mL against both E. coli and B. subtilis, while compound 4a, with a 4-(4-nitrophenyl)thiazole core, showed an MIC of 125 µg/mL under identical conditions [1].

Antibacterial MIC
Direct head-to-head
Meta-nitro scaffold (4b): MIC 3.9 µg/mL vs. para-nitro (4a): MIC 125 µg/mL against E. coli and B. subtilis. 32-fold improvement.
Reported antimicrobial screening context
Resazurin microtiter assay; ATCC 25922/6633
Antimicrobial resistance Thiazole antibiotics Minimum inhibitory concentration

Aqueous Solubility Compared to 2-Amino Analog

The unsubstituted 4-(3-nitrophenyl)-1,3-thiazole (MW 206.22) shows a predicted aqueous solubility of 0.22 g/L, whereas its 2-amino derivative, 2-amino-4-(3-nitrophenyl)thiazole (MW 221.24), is practically insoluble with a measured solubility of 0.08 g/L at 25°C . This 2.8-fold difference in solubility arises from the absence of the hydrogen-bond-donating amino group, which reduces crystal lattice energy and improves dissolution kinetics [1].

Aqueous solubility
Cross-study comparable
4-(3-Nitrophenyl)-1,3-thiazole: predicted 0.22 g/L vs. 2-amino analog: measured 0.08 g/L at pH 7.4, 25°C. 2.8-fold higher solubility.
May reduce need for co-solvents in assay preparation
Calculated vs. experimental values; verify for specific buffer
Drug formulation Physicochemical properties Solubility enhancement

Hydroxyl Radical Scavenging Activity

In a direct comparison, a 4-(3-nitrophenyl)thiazole-derived hydrazone (compound 4a) demonstrated 69.5% hydroxyl radical scavenging activity at 1 mM concentration, whereas the unsubstituted 4-phenylthiazole analog showed only 12.3% scavenging under identical conditions [1]. This 5.7-fold enhancement in antioxidant capacity is attributed to the electron-withdrawing nitro group facilitating hydrogen atom transfer from the hydrazone moiety [2].

Radical scavenging
Class-level inference
Meta-nitro hydrazone: 69.5% scavenging at 1 mM; unsubstituted phenylthiazole analog: 12.3%. 5.7-fold enhancement.
Supports oxidative stress endpoint review
Fenton reaction assay; single concentration, class-scaffold inference
Oxidative stress Radical scavenging Neuroprotection

Thyroid Hormone Receptor Binding Affinity

The sulfonylnitrophenylthiazole (SNPT) class, derived from the 4-(3-nitrophenyl)-1,3-thiazole scaffold, demonstrates binding to both thyroid hormone receptor alpha (TRα) and beta (TRβ) with Kd values of 1.7 µM and 2.0 µM, respectively, as measured by competitive radioligand displacement assays [1]. In contrast, the 4-(3-fluoro-4-nitrophenyl)thiazole analog shows no detectable binding to TRα or TRβ at concentrations up to 100 µM, indicating that the meta-nitro substitution pattern is essential for receptor engagement [2].

TRα/TRβ binding
Class-level inference
SNPT derivative Kd: TRα 1.7 µM, TRβ 2.0 µM. 3-fluoro-4-nitro analog: no binding up to 100 µM. >50-fold affinity difference.
Supports nuclear receptor coactivator interaction studies
Competitive radioligand displacement; recombinant receptors
Thyroid hormone receptor Nuclear receptor Endocrine disruption

4-(3-Nitrophenyl)-1,3-thiazole: Optimized Applications in Drug Discovery


Selective MAO-B Inhibitors for Parkinson's Disease Research

Leverage the meta-nitro thiazole scaffold to synthesize hydrazone derivatives with >100-fold selectivity for MAO-B over MAO-A. This selectivity profile, validated by head-to-head comparisons with para-nitro analogs, enables the creation of research tools that avoid tyramine-induced hypertensive crises associated with non-selective MAO inhibitors [1]. The core compound serves as a key intermediate for generating potent (IC50 <0.1 µM) and reversible MAO-B inhibitors suitable for in vitro and in vivo Parkinson's disease models [2].

Antibacterial Lead Optimization for Gram-Negative Pathogens

Utilize 4-(3-nitrophenyl)-1,3-thiazole as a privileged scaffold to develop novel antibacterial agents with enhanced potency against E. coli and B. subtilis. The 32-fold improvement in MIC compared to para-nitro analogs (3.9 µg/mL vs. 125 µg/mL) provides a clear starting point for medicinal chemistry optimization [3]. The scaffold's favorable solubility profile (0.22 g/L predicted) facilitates formulation for in vivo efficacy studies in animal models of bacterial infection .

Multi-Target Neuroprotective Agents with Dual Activity

Capitalize on the intrinsic antioxidant capacity of 4-(3-nitrophenyl)-1,3-thiazole derivatives to design multi-target ligands for neurodegenerative disorders. The 69.5% hydroxyl radical scavenging activity, combined with selective MAO-B inhibition, addresses two key pathological mechanisms in Parkinson's and Alzheimer's diseases: oxidative stress and dopamine catabolism [4]. This dual functionality, absent in unsubstituted phenylthiazoles, reduces the need for combination therapies and simplifies drug development workflows [5].

Chemical Biology Probes for Thyroid Hormone Receptor Signaling

Employ 4-(3-nitrophenyl)-1,3-thiazole as a core building block to synthesize sulfonylnitrophenylthiazole (SNPT) probes that disrupt thyroid hormone receptor-coactivator interactions. With confirmed binding affinities of 1.7-2.0 µM for TRα/TRβ, these tool compounds enable mechanistic studies of thyroid hormone signaling in metabolic diseases and endocrine disruption [6]. The lack of binding by fluoro-substituted analogs underscores the necessity of the meta-nitro group, making this scaffold irreplaceable for this application [7].

Application
Selection Property
Validation Focus
MAO-B isoform-selective inhibitor design
Meta-nitro orientation essential for >100-fold selectivity over MAO-A
IC50 profiling against recombinant MAO-A/B isoforms
Antibacterial scaffold development for Gram-negative pathogens
Meta-nitro substitution drives improved MIC over para-analogs
Minimum inhibitory concentration and strain-panel testing
Multi-target neuroprotection assay studies
Combined radical scavenging and MAO-B inhibition potential
Oxidative stress marker and enzyme activity endpoint review
Thyroid hormone receptor coactivator interaction research
Low-micromolar TRα/TRβ binding via sulfonylnitrophenylthiazole core
Competitive radioligand displacement and functional response assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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